1-methylene-1,2,3,4-tetrahydronaphthalene
Overview
Description
1-Methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H12 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and a methylene group is attached
Scientific Research Applications
1-Methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common method involves the reaction of methyltriphenylphosphonium iodide with 1-tetralone. The reaction typically occurs in the presence of a strong base such as sodium hydride in a solvent like tetrahydrofuran . The reaction conditions include maintaining the temperature at room temperature and ensuring an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of naphthalene. Nickel catalysts are traditionally employed, although other catalysts have also been evaluated . The process requires precise control of temperature and pressure to achieve the desired product without over-hydrogenation.
Chemical Reactions Analysis
Types of Reactions: 1-Methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further hydrogenated to form fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the methylene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Reagents such as bromine or sulfuric acid can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces fully saturated hydrocarbons.
Substitution: Produces substituted naphthalene derivatives.
Mechanism of Action
The mechanism of action of 1-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The methylene group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis. The pathways involved include hydrogenation, oxidation, and substitution reactions, which are facilitated by the compound’s unique structure .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene: A fully hydrogenated derivative of naphthalene, used in various industrial applications.
Uniqueness: 1-Methylene-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the methylene group, which imparts distinct reactivity compared to other naphthalene derivatives. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
4-methylidene-2,3-dihydro-1H-naphthalene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-9-5-4-7-10-6-2-3-8-11(9)10/h2-3,6,8H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIURIPXSQBMJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCC2=CC=CC=C12 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179792 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25108-63-8 | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025108638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 1,2,3,4-tetrahydro-1-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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